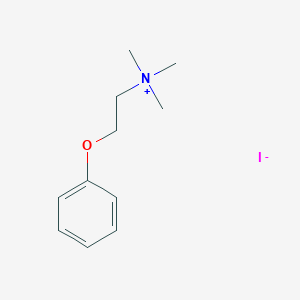
1-Phenylethyl hexanoate
Übersicht
Beschreibung
1-Phenylethyl hexanoate is an ester compound characterized by its pleasant aroma. Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water. This compound is known for its applications in the fragrance and flavor industries due to its fruity scent.
Wissenschaftliche Forschungsanwendungen
1-Phenylethyl hexanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and metabolic pathways.
Medicine: Explored for potential therapeutic properties due to its aromatic characteristics.
Industry: Widely used in the fragrance and flavor industries to impart fruity scents to products.
Zukünftige Richtungen
1-Phenylethyl hexanoate, being a volatile aroma constituent, has substantial economic value. It is relevant to our daily lives and is used in the perfume, cosmetics, food, drink, and pharmaceutical industries. Future research may focus on improving the synthesis process and exploring new applications for this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenylethyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 1-phenylethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Hexanoic Acid+1-Phenylethanol→1-Phenylethyl hexanoate+Water
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors where the reactants are heated under reflux with an acid catalyst. The water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylethyl hexanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and 1-phenylethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Hexanoic acid and 1-phenylethanol.
Reduction: Hexanol and 1-phenylethanol.
Transesterification: New ester and alcohol depending on the reactants used.
Wirkmechanismus
The mechanism of action of 1-Phenylethyl hexanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. The compound’s ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Phenylethyl hexanoate can be compared with other esters such as:
Ethyl hexanoate: Similar fruity aroma but derived from ethanol and hexanoic acid.
Phenylethyl acetate: Another ester with a floral scent, derived from phenylethanol and acetic acid.
Butyl butanoate: Known for its pineapple-like aroma, derived from butanol and butanoic acid.
Each of these esters has unique olfactory properties and applications, making this compound distinct in its specific fruity scent and industrial uses.
Eigenschaften
IUPAC Name |
1-phenylethyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-4-6-11-14(15)16-12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXTDFSRYCZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956104 | |
| Record name | 1-Phenylethyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-45-5 | |
| Record name | 1-Phenylethyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 1-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylethyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















